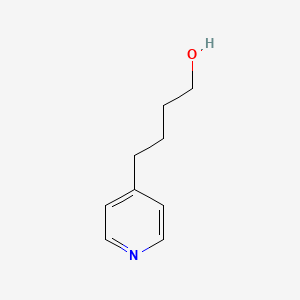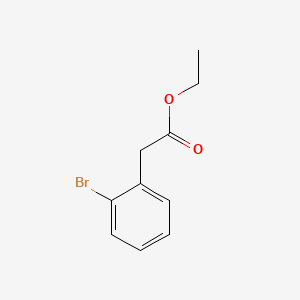
4-Pyridinebutanol
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Pyridinebutanol can be synthesized through several methods. One common approach involves the reduction of 4-pyridinecarboxaldehyde with butanol under suitable reaction conditions, such as heating under acidic or basic conditions . Another method involves the use of sodium borohydride and lithium chloride in tetrahydrofuran, followed by the addition of methyl isonicotinate and heating under reflux .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Pyridinebutanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include 4-pyridinecarboxylic acid (from oxidation) and various halogenated derivatives (from substitution) .
Aplicaciones Científicas De Investigación
4-Pyridinebutanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 4-Pyridinebutanol is primarily related to its role as an intermediate in drug synthesis. It interacts with various molecular targets and pathways, depending on the specific drug it helps to synthesize. For example, in the synthesis of tirofiban, it contributes to the inhibition of platelet aggregation by targeting the glycoprotein IIb/IIIa receptor on platelets .
Comparación Con Compuestos Similares
4-Pyridinemethanol: Another pyridine derivative with similar properties and applications.
Uniqueness: 4-Pyridinebutanol is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of various pharmaceutical compounds. Its versatility and reactivity make it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
4-pyridin-4-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGNRLFZUNCBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382791 | |
| Record name | 4-pyridinebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5264-15-3 | |
| Record name | 4-pyridinebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)




![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304082.png)

